4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
The compound 4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic organic molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-phenylpiperazine group at the 4-position. The ethyl linker connects this core to a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety.
Properties
IUPAC Name |
4-methyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N9OS/c1-15-18(32-27-26-15)21(31)22-7-8-30-20-17(13-25-30)19(23-14-24-20)29-11-9-28(10-12-29)16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3,(H,22,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRWWUBYLQYXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N9OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter, in the brain. This enzyme plays a crucial role in memory and cognition functions.
Mode of Action
The compound interacts with AChE, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain. The compound exhibits both competitive and non-competitive inhibition against AChE. This means it can bind to the active site of the enzyme (competitive inhibition) and to other sites (non-competitive inhibition), preventing the enzyme from functioning properly.
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels in the brain. This affects the cholinergic neurotransmission pathway, which plays a significant role in learning and memory. By increasing acetylcholine levels, the compound enhances cognition functions.
Result of Action
The increase in acetylcholine levels due to AChE inhibition can lead to improved memory and cognitive function. This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive abilities.
Biological Activity
The compound 4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Recent studies suggest that this compound exerts its biological effects through multiple pathways, including:
- Inhibition of Kinases : The compound has shown inhibitory effects on various kinases involved in cancer proliferation.
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to increased cell death.
- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by modulating cytokine production.
Biological Activity Data
The biological activity of the compound has been evaluated through various assays. Below is a summary table of key findings:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A375 (Melanoma) | 4.2 | Apoptosis induction |
| Anticancer | A549 (Lung) | 26 | Cell cycle arrest |
| Anticancer | MCF-7 (Breast) | 0.46 | CDK2 inhibition |
| Anti-inflammatory | RAW 264.7 (Macrophage) | 15.0 | Cytokine modulation |
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
-
Study on Melanoma Cells :
- The compound was tested on A375 melanoma cells, demonstrating significant cytotoxicity with an IC50 value of 4.2 µM. Mechanistic studies indicated that the compound induced apoptosis through caspase activation.
-
Study on Lung Cancer Cells :
- In A549 lung cancer cells, the compound's IC50 was found to be 26 µM, with evidence of cell cycle arrest at the G1 phase. This suggests potential use in targeting lung cancer therapies.
-
Study on Breast Cancer Cells :
- The MCF-7 cell line exhibited an IC50 of 0.46 µM, indicating potent anticancer activity attributed to CDK2 inhibition, which is critical for cell cycle progression.
Research Findings
Research has highlighted several important findings regarding the biological activity of the compound:
- Inhibition of EGFR Pathway : The compound has been shown to inhibit the EGFR pathway in vitro, which is crucial for many cancers.
- Synergistic Effects : When combined with other chemotherapeutic agents, it demonstrated synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile with minimal adverse effects at therapeutic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1021026-02-7)
- Key Difference : The phenyl group in the target compound is replaced with a benzyl group in the piperazine ring.
- Implications : The benzyl substitution introduces a CH₂ spacer, increasing molecular weight (463.6 vs. ~449.5) and lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to the phenyl variant .
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3) Key Difference: Replaces the pyrazolo[3,4-d]pyrimidine core with a pyrazolo[3,4-b]pyridine system. Implications: The altered heterocyclic framework reduces molecular weight (374.4 vs.
Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives (e.g., Compounds 3c, 3e) Key Difference: Feature acrylamide-linked pyrimido[4,5-d]pyrimidinone cores instead of pyrazolo-pyrimidine. Implications: The acrylamide group enables covalent binding to target proteins, a mechanism absent in the non-covalent interactions typical of the thiadiazole-carboxamide group in the target compound .
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings
Bioactivity Gaps
- No direct bioactivity data (e.g., IC₅₀, receptor binding) are available for the target compound in the provided evidence. In contrast, acrylamide-containing derivatives (e.g., 3c, 3e) demonstrate covalent inhibition mechanisms, highlighting the need for further pharmacological studies on the target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
